N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide
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Overview
Description
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a chlorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide typically involves the condensation of 2,4-bis(benzyloxy)benzaldehyde with 4-chlorobenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: The benzyloxy and chlorobenzohydrazide groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and chlorobenzohydrazide moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
- N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-3-[(3-bromophenoxy)methyl]benzohydrazide
Uniqueness
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide is unique due to its specific combination of benzyloxy groups and a chlorobenzohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C28H23ClN2O3 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[(Z)-[2,4-bis(phenylmethoxy)phenyl]methylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-25-14-11-23(12-15-25)28(32)31-30-18-24-13-16-26(33-19-21-7-3-1-4-8-21)17-27(24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,31,32)/b30-18- |
InChI Key |
PTGQUZIABRLUCK-YKQZZPSBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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